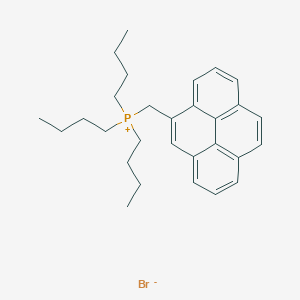

Pyrenylmethyl tributylphosphonium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

130203-65-5 |

|---|---|

Molecular Formula |

C29H38BrP |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

tributyl(pyren-4-ylmethyl)phosphanium;bromide |

InChI |

InChI=1S/C29H38P.BrH/c1-4-7-18-30(19-8-5-2,20-9-6-3)22-26-21-25-14-10-12-23-16-17-24-13-11-15-27(26)29(24)28(23)25;/h10-17,21H,4-9,18-20,22H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

RCTIBQXATBAYHS-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |

Synonyms |

PMTP pyrenylmethyl tributylphosphonium |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of Pyrenylmethyl Tributylphosphonium

Foreword: The Enduring Utility of Pyrene-Based Fluorophores

In the vast landscape of fluorescent probes, the pyrene scaffold holds a distinguished position. Its unique photophysical characteristics, including a long fluorescence lifetime, high sensitivity to the local environment, and the ability to form excimers, have made it an invaluable tool for researchers across various disciplines. This guide focuses on a specific, water-soluble derivative, Pyrenylmethyl tributylphosphonium (PMTP), a cationic probe that has found significant application in the study of biological macromolecules. Our objective is to provide a comprehensive technical overview of its core photophysical properties, the methodologies to characterize them, and the underlying scientific principles that govern these choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this powerful fluorescent tool.

Synthesis of Pyrenylmethyl Tributylphosphonium Bromide

The most probable synthetic pathway involves the reaction of 1-(bromomethyl)pyrene with tributylphosphine.

Reaction Scheme:

Conceptual Protocol:

A general procedure for this type of synthesis would involve dissolving 1-(bromomethyl)pyrene and a stoichiometric equivalent of tributylphosphine in an appropriate aprotic solvent, such as toluene or acetonitrile. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. As the reaction proceeds, the desired phosphonium salt, being ionic, will often precipitate from the non-polar solvent. The crude product can then be collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization.

Core Photophysical Properties

The photophysical properties of PMTP are dominated by the pyrene chromophore, a polycyclic aromatic hydrocarbon. The covalent attachment of the tributylphosphonium group imparts water solubility and a positive charge, making it suitable for interacting with negatively charged biological molecules like DNA and RNA.

While comprehensive data for free PMTP in a standardized solvent is sparse in the literature, we can infer its properties from studies where it has been used as a probe and by comparing it to the parent pyrene molecule.

Table 1: Summary of Photophysical Properties

| Property | Pyrenylmethyl tributylphosphonium (PMTP) | Pyrene (in Cyclohexane) |

| Absorption Maxima (λ_abs) | ~344 nm[1] | 335.2 nm[2] |

| Molar Extinction Coefficient (ε) | Data not readily available | 54,000 M⁻¹cm⁻¹ at 335.2 nm[2] |

| Emission Maxima (λ_em) | Data not readily available for free monomer | ~370-400 nm (structured)[2] |

| Fluorescence Quantum Yield (Φ_F) | Data not readily available for free monomer | 0.32[2] |

| Fluorescence Lifetime (τ_F) | Data not readily available for free monomer | ~450 ns |

Note: The photophysical properties of pyrene and its derivatives are highly sensitive to the solvent environment. The data for pyrene is provided as a reference.

The absorption spectrum of PMTP is expected to be similar to that of pyrene, characterized by a series of sharp absorption bands in the UV region. The main absorption peak for free PMTP has been reported to be at approximately 344 nm.[1] Upon interaction with polynucleotides, this peak has been observed to undergo a red shift to 353 nm, accompanied by hypochromicity.[1]

The fluorescence of PMTP, like pyrene, is characterized by a structured emission spectrum. A notable feature of pyrene and its derivatives is the ability to form excimers (excited-state dimers) at higher concentrations or when molecules are in close proximity. These excimers exhibit a broad, structureless emission at longer wavelengths (typically around 480 nm) compared to the monomer emission.[1]

Experimental Methodologies: A Practical Guide

The characterization of the photophysical properties of a fluorophore like PMTP relies on a suite of spectroscopic techniques. As a Senior Application Scientist, I emphasize not just the "how" but the "why" behind these experimental choices, ensuring data integrity and reproducibility.

UV-Vis Absorption Spectroscopy

Purpose: To determine the wavelengths of maximum absorbance (λ_abs) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.

Principle: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc).

Step-by-Step Protocol:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[3]

-

Solvent Blank: Fill a clean quartz cuvette with the solvent that will be used to dissolve the PMTP. This will serve as the reference to zero the instrument.

-

Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette to subtract any absorbance from the solvent and the cuvette itself.[4]

-

Sample Preparation: Prepare a stock solution of PMTP of a known concentration in the chosen solvent. From this stock, create a series of dilutions. To adhere to the Beer-Lambert law, the absorbance values should ideally be within the linear range of the instrument, typically between 0.1 and 1.0.

-

Spectrum Acquisition: Record the absorption spectrum for each dilution over the desired wavelength range (e.g., 250-450 nm for pyrene derivatives).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

To determine the molar extinction coefficient (ε), plot absorbance at λ_abs versus concentration. The slope of the resulting line will be the molar extinction coefficient (assuming a path length of 1 cm).

-

Causality and Trustworthiness: Using a series of dilutions and plotting a calibration curve, rather than relying on a single measurement, validates the adherence to the Beer-Lambert law and provides a more accurate determination of the molar extinction coefficient. The linearity of the plot is a self-validating check of the data quality.

Diagram of UV-Vis Spectroscopy Workflow:

Caption: Workflow for determining the molar extinction coefficient using UV-Vis spectroscopy.

Fluorescence Spectroscopy and Quantum Yield Determination

Purpose: To determine the fluorescence emission spectrum (λ_em) and the fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process.

Principle: The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[5] The comparative method, also known as the Williams et al. method, is a widely used and reliable approach.[6] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Step-by-Step Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to PMTP. For a pyrene derivative, a common standard could be quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

-

Solution Preparation: Prepare a series of dilutions for both the PMTP sample and the quantum yield standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[7]

-

Absorbance Measurement: Measure the absorbance of all prepared solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, ensuring that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the PMTP and the standard.

-

The quantum yield of the sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_S * (m_X / m_S) * (η_X² / η_S²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and S refer to the sample and the standard, respectively.[5]

-

Causality and Trustworthiness: The use of multiple concentrations and plotting the integrated fluorescence versus absorbance provides a robust method that accounts for minor variations in sample preparation. The linearity of the plots for both the sample and the standard serves as an internal validation of the measurements. Cross-calibrating with a second standard, if available, further enhances the trustworthiness of the determined quantum yield.[7]

Diagram of Comparative Quantum Yield Measurement:

Caption: Workflow for the comparative method of fluorescence quantum yield determination.

Time-Resolved Fluorescence Spectroscopy

Purpose: To measure the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state.

Principle: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[8] The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (start) and the detection of the first emitted photon (stop) is measured for a large number of excitation events. A histogram of these time differences represents the fluorescence decay curve.

Step-by-Step Protocol:

-

Instrument Setup:

-

Use a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser) with a high repetition rate.

-

The detector should be a sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

The timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer) record the time delays.

-

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.

-

Sample Measurement:

-

Place the PMTP solution in the sample holder.

-

Collect photons until a sufficient decay curve is obtained (typically several thousand counts in the peak channel). The photon counting rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.[9]

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential or multi-exponential decay model using deconvolution software that takes the IRF into account.

-

For a simple single-exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_F), where I₀ is the initial intensity and τ_F is the fluorescence lifetime.

-

Causality and Trustworthiness: Measuring the IRF is crucial for accurate lifetime determination, as it allows for the deconvolution of the instrument's temporal response from the true fluorescence decay. The quality of the fit (e.g., a chi-squared value close to 1) provides a statistical measure of the validity of the chosen decay model.

Diagram of TCSPC Experimental Setup:

Caption: A simplified schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Conclusion and Future Perspectives

For researchers in drug development and related fields, a thorough understanding of these properties and their measurement is paramount. The sensitivity of PMTP's fluorescence to its environment can be powerfully exploited to study drug-DNA interactions, membrane binding, and other critical biological processes. Future work should focus on a comprehensive characterization of PMTP and similar probes in a range of biologically relevant solvents and conditions to build a more complete and publicly accessible database of their photophysical properties.

References

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Swabian Instruments. Time-Correlated Single Photon Counting (TCSPC). [Link]

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?[Link]

-

HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

The University of Melbourne. Time Correlated Single Photon Counting. [Link]

-

Real, M. E. C. D., et al. (2004). Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides. Photochemical & Photobiological Sciences, 3(2), 217-225. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

OMLC. Pyrene. [Link]

-

Real, M. E. C. D., et al. (2003). Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides. Photochemical & Photobiological Sciences. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

The University of Melbourne. Time Correlated Single Photon Counting. [Link]

-

Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?[Link]

-

Swabian Instruments. Time-Correlated Single Photon Counting (TCSPC). [Link]

-

OMLC. Pyrene. [Link]

-

OMLC. Pyrene. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Real, M. E. C. D., et al. (2003). Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides. Photochemical & Photobiological Sciences. [Link]

-

HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

Sources

- 1. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. static.horiba.com [static.horiba.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to Pyrenylmethyl Tributylphosphonium (PMTP) as a Fluorescent Probe for Nucleic Acids

Abstract

Pyrenylmethyl tributylphosphonium (PMTP) is a water-soluble, cationic fluorescent probe that has emerged as a powerful tool for the study of nucleic acids. Its utility is rooted in the unique photophysical properties of its pyrene moiety, whose fluorescence is exquisitely sensitive to the local microenvironment. Specifically, the fluorescence of PMTP is strongly and selectively quenched by guanine nucleobases, providing a direct signaling mechanism to report on the presence, conformation, and structure of DNA and RNA. This guide provides a comprehensive overview of PMTP, detailing its mechanism of action, a validated synthesis protocol, step-by-step experimental workflows for its application, and methods for data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to leverage fluorescent probes for nucleic acid analysis, from basic research to high-throughput screening.

Core Principles and Mechanism of Action

The efficacy of PMTP as a nucleic acid probe is not accidental; it is a direct result of the interplay between its chemical structure and the fundamental photophysics of the pyrene fluorophore. Understanding this relationship is critical to designing robust and insightful experiments.

The Pyrene Moiety: An Environmentally Sensitive Fluorophore

Pyrene is a polycyclic aromatic hydrocarbon known for its advantageous photophysical properties, including a high fluorescence quantum yield, a long excited-state lifetime, and a distinct vibronic structure in its emission spectrum.[1] Crucially, these properties are highly dependent on the polarity and composition of its immediate surroundings. When unbound in an aqueous solution, PMTP exhibits strong monomer fluorescence. However, upon interaction with nucleic acids, its fluorescence signature changes dramatically, providing a readable output for the binding event.

Dual-Mode Interaction with Nucleic Acids

PMTP, being a cationic molecule, is electrostatically attracted to the anionic phosphate backbone of nucleic acids. This initial attraction facilitates two primary modes of binding, which can be distinguished using techniques like time-resolved fluorescence.[2]

-

External Electrostatic Binding: The positively charged tributylphosphonium group associates with the negatively charged phosphate groups on the exterior of the nucleic acid structure. This is often a weaker, more transient interaction.

-

Intercalative Binding: The planar pyrene ring inserts itself between the base pairs of a nucleic acid duplex or the stacked bases of a single-stranded polynucleotide.[2][3] This mode is typically characterized by a stronger binding affinity and significantly alters the local environment of the pyrene moiety.

Caption: Dual binding modes of PMTP with a nucleic acid strand.

The Key to Specificity: Guanine-Mediated Fluorescence Quenching

The most powerful feature of PMTP is its differential interaction with the four canonical nucleobases. While it binds to nucleic acids generally, its fluorescence response is highly sequence-dependent.

-

Guanine (G): An exceptionally efficient quencher of pyrene fluorescence.[2] This quenching occurs via a photoinduced electron transfer (PET) mechanism, where an electron is transferred from the electron-rich guanine to the photo-excited pyrene, forming a transient charge-transfer complex.[3] This provides a non-radiative pathway for the excited state to return to the ground state, thus "quenching" the emission of a photon.

-

Cytosine (C) & Thymine (T): Act as moderate quenchers, particularly when the probe is bound externally where it is more accessible to protons from the solvent.[2][4]

This hierarchy of quenching efficiency (G >> C, T > A) is the foundation of PMTP's utility. It can effectively "light up" A-T rich regions while its signal is silenced in G-C rich regions or at specific guanine sites.

Caption: Mechanism of guanine-mediated fluorescence quenching of PMTP.

Synthesis and Characterization of PMTP

While commercially available from some vendors, PMTP can be synthesized in a straightforward two-step process. The key is the preparation of the alkyl halide precursor, 1-(bromomethyl)pyrene.

Synthesis Protocol

Step A: Synthesis of 1-(Bromomethyl)pyrene

This procedure is adapted from established methods for the bromination of hydroxymethyl-aromatics.[4]

-

Dissolution: To an ice-cold solution of 1-(hydroxymethyl)pyrene (1.0 eq) in dry chloroform, add phosphorus tribromide (PBr₃) (0.35 eq) dropwise while stirring.

-

Reaction: Allow the solution to stir for 12 hours, gradually warming to room temperature. The reaction should be conducted under an inert atmosphere (e.g., N₂ or Ar).

-

Workup: Carefully neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Separate the organic layer. The aqueous layer can be extracted again with chloroform to maximize yield.

-

Purification: Combine the organic layers and evaporate the solvent under reduced pressure. The crude product, 1-(bromomethyl)pyrene, can be purified by recrystallization from chloroform to yield crystalline solids.[4]

Step B: Synthesis of Pyren-1-ylmethyl tri-n-butylphosphonium bromide (PMTP)

This is a standard Sₙ2 reaction to form a phosphonium salt.[5][6]

-

Reaction Setup: Dissolve 1-(bromomethyl)pyrene (1.0 eq) in a suitable solvent like acetonitrile or THF.

-

Nucleophilic Attack: Add tri-n-butylphosphine (PBu₃) (1.1 eq) to the solution. Caution: Tributylphosphine is pyrophoric and has a strong, unpleasant odor; it must be handled using air-free techniques.

-

Reflux: Heat the reaction mixture to reflux for 24-48 hours under an inert atmosphere. The formation of a precipitate (the phosphonium salt) may be observed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether.

-

Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials and dry under vacuum.

Characterization

-

Structural Verification: Confirm the structure of the final product using ¹H NMR, ³¹P NMR, and Mass Spectrometry.

-

Purity Analysis: Assess purity using HPLC.

-

Photophysical Properties: In a standard buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.4), measure the absorbance spectrum (to determine λₘₐₓ and molar absorptivity), emission spectrum (to determine λₑₘ), fluorescence quantum yield, and fluorescence lifetime.

Experimental Design and Protocols

The following protocols provide a framework for utilizing PMTP to probe its interaction with nucleic acids.

General Experimental Workflow

Caption: General workflow for a nucleic acid titration experiment using PMTP.

Protocol 1: Fluorescence Titration to Characterize PMTP-DNA Interaction

Objective: To quantify the fluorescence quenching of PMTP upon binding to a specific nucleic acid sequence.

Materials:

-

PMTP stock solution (e.g., 1 mM in water)

-

Nucleic acid stock solution (e.g., 100 µM synthetic oligonucleotide in TE buffer)

-

Assay Buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.4)

-

Fluorometer and quartz cuvettes

Methodology:

-

Prepare the PMTP solution: In a clean cuvette, prepare a 2 mL solution of PMTP at a final concentration of 1 µM in the assay buffer.

-

Initial Reading (I₀): Place the cuvette in the fluorometer, allow it to equilibrate to the desired temperature (e.g., 25°C), and record the initial fluorescence intensity (I₀). Use an excitation wavelength of ~345 nm and record emission from 360 nm to 500 nm.

-

Titration: Add small aliquots (e.g., 2-10 µL) of the nucleic acid stock solution to the cuvette.

-

Mix and Equilibrate: After each addition, gently mix the solution by pipetting or inverting the cuvette, and allow the system to equilibrate for 1-2 minutes.

-

Record Intensity (I): Record the new fluorescence intensity (I) after each addition.

-

Repeat: Continue the titration until the fluorescence intensity no longer changes significantly, indicating saturation of the binding interaction.

-

Correction: Remember to correct the data for dilution by multiplying each intensity value by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

Causality and Self-Validation: The observed decrease in fluorescence intensity is a direct result of the probe binding to the nucleic acid and being quenched. By performing this experiment with different nucleic acid sequences (e.g., one G-rich and one A-rich), you can validate the probe's specificity. The G-rich sequence should produce a much more pronounced quenching curve, confirming the guanine-specific mechanism.

Data Analysis: The Stern-Volmer Plot

To quantify the quenching efficiency, the data from the titration experiment can be analyzed using the Stern-Volmer equation. This analysis helps to distinguish between different types of quenching.[7]

The equation is: I₀ / I = 1 + Kₛᵥ[Q]

Where:

-

I₀ is the fluorescence intensity of PMTP in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

[Q] is the concentration of the quencher (the nucleic acid).

-

Kₛᵥ is the Stern-Volmer quenching constant.

Procedure:

-

Calculate I₀ / I for each point in your corrected titration data.

-

Plot I₀ / I on the y-axis versus the concentration of the nucleic acid ([Q]) on the x-axis.

-

Perform a linear regression on the data. The slope of this line is the Stern-Volmer constant, Kₛᵥ.

A larger Kₛᵥ value indicates more efficient quenching. By comparing the Kₛᵥ values obtained for different nucleic acid sequences, one can quantitatively rank their quenching ability.

Data Interpretation and Advanced Applications

Quantitative Data Summary

The interaction of PMTP with various polynucleotides has been characterized, revealing clear preferences. The data below, synthesized from published studies, illustrates the probe's selectivity.[2][3][4]

| Polynucleotide Type | Predominant Binding Mode | Relative Quenching Efficiency | Key Insight |

| Poly[dG] | Intercalation & External | Very High | Strongest quenching due to charge-transfer with Guanine. |

| Poly[dG-dC] | Intercalation (lower affinity) | High | GC sequences are strongly quenched. |

| Poly[dA] | External Binding | Very Low | Adenine is a non-quencher. |

| Poly[dA-dT] | Intercalation (high preference) | Low | PMTP preferentially intercalates in AT regions but is not quenched. |

| Single-Strand DNA | Mixed Intercalation & External | Moderate to High | Highly dependent on G-content and structure. |

Advanced Application: A Promising Probe for G-Quadruplexes

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as telomeres and gene promoter regions. They are implicated in the regulation of key cellular processes and are targets for drug development.

The Rationale for Using PMTP: The defining feature of a G4 structure is the G-quartet, a planar arrangement of four guanine bases. Multiple G-quartets stack on top of each other, creating an environment with an extremely high local concentration of guanine. Given that guanine is a potent quencher of PMTP, this probe is an ideal candidate for G4 detection.

Hypothesized Mechanism: When PMTP interacts with a G4 structure, its pyrene moiety will be in close proximity to the G-quartet faces. This will lead to exceptionally efficient fluorescence quenching, far greater than what is observed with duplex DNA or unstructured single strands with similar G-content. This large, specific change in fluorescence can be used to signal the presence and formation of G4 structures. This makes PMTP a valuable tool for screening small molecules that stabilize or disrupt G4s, a key strategy in anticancer drug development.

Conclusion

Pyrenylmethyl tributylphosphonium is more than just a fluorescent molecule; it is a sophisticated chemical tool that translates the complex language of nucleic acid structure and sequence into a simple, readable optical signal. Its water solubility, straightforward synthesis, and, most importantly, its highly specific quenching by guanine make it an invaluable asset for researchers. From distinguishing between polynucleotide sequences to identifying complex G-quadruplex structures, PMTP offers a versatile and powerful platform for advancing our understanding of nucleic acid biology and accelerating the development of novel therapeutics.

References

-

Jones, G. R., Oliveira, M. E., & Cundall, R. B. (1990). The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides. Photochemistry and Photobiology, 52(3), 451-460. [Link]

-

Real Oliveira, M. E. C. D., Baptista, A. L. F., Coutinho, P. J. G., Castanheira, E. M. S., & Hungerford, G. (2004). Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides. Photochemical & Photobiological Sciences, 3(2), 217-225. [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for "A versatile method to prepare well-defined polymer/silica hybrid nanoparticles". Soft Matter. [Link]

-

Seferos, D. S., et al. (2007). Photophysical Quenching Mediated by Guanine Groups in Pyrenyl-N-alkylbutanoamide End-Labeled Oligonucleotides. The Journal of Physical Chemistry B, 111(50), 14038-14046. [Link]

-

Musumeci, D., et al. (2022). Molecular Tools for Precision Targeting and Detection of G-Quadruplex Structures. Molecules, 27(20), 7058. [Link]

-

Gower, N. E., et al. (2013). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Journal of Chemical Education, 90(9), 1225-1228. [Link]

-

Corradini, R., et al. (2010). A pyrenyl-PNA probe for DNA and RNA recognition: Fluorescence and UV absorption studies. Collection of Czechoslovak Chemical Communications, 75(4), 439-451. [Link]

-

Wikipedia. (n.d.). Tributylphosphine. Retrieved February 25, 2026, from [Link]

-

Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]

-

Tehfe, M. A., et al. (2013). New insights into radical and cationic polymerizations upon visible light exposure: role of novel photoinitiator systems based on the pyrene chromophore. Polymer Chemistry, 4(5), 1625-1634. [Link]

-

Gumprecht, W. H. (1968). 3-BROMOPYRENE. Organic Syntheses, 48, 30. [Link]

-

De Schryver, F. C., et al. (2011). Pyrene-Based Materials for Organic Electronics. Chemical Reviews, 111(11), 7260-7314. [Link]

- Yurui (Shanghai) Chemical Co Ltd. (2016).

-

Deredas, D., et al. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Molecules, 26(9), 2549. [Link]

-

Biotage. (2016). Biotage® PS-Triphenylphosphine. Product Note. [Link]

-

Al-Hadedi, A. A. M. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Master's Thesis, University of Northern Colorado. [Link]

-

Mishra, R., et al. (2024). Single-molecule analysis of PARP1-G-quadruplex interaction. bioRxiv. [Link]

-

AD Pharmacem. (n.d.). Methyl Tri Phenyl Phosphonium Bromide. Retrieved February 25, 2026, from [Link]

-

Bando, T., et al. (2021). Detection of CpG Methylation in G-Quadruplex Forming Sequences Using G-Quadruplex Ligands. Pharmaceuticals, 14(12), 1269. [Link]

-

Kozlov, A. V., et al. (2023). Photophysical and Photochemical Properties of the Pyropheophorbide-Perylene-Pyropheophorbide Triad. Macroheterocycles, 16(2), 131-136. [Link]

-

Hu, Y., et al. (2024). Photochemical regulatory strategies for nucleic acid function and their biomedical applications. WIREs Nanomedicine and Nanobiotechnology. [Link]

-

Pratumyot, W., et al. (2016). Pyrene-labeled pyrrolidinyl peptide nucleic acid as a hybridization-responsive DNA probe: comparison between internal and terminal labeling. Organic & Biomolecular Chemistry, 14(3), 931-942. [Link]

-

Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved February 25, 2026, from [Link]

-

University of Basel. (n.d.). Fluorescence Quenching. Physical Chemistry Lab Course. [Link]

-

Pyshnyi, D. V., et al. (2017). Recent Advances in Nucleic Acid Targeting Probes and Supramolecular Constructs Based on Pyrene-Modified Oligonucleotides. Molecules, 22(12), 2098. [Link]

Sources

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 7. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

Aqueous Pyrene Probes: Technical Architectures for Biological Sensing

[1]

Executive Summary

Pyrene is a polycyclic aromatic hydrocarbon (PAH) distinguished by two unique photophysical properties: an exceptionally long excited-state lifetime (>100 ns) and the ability to form excited-state dimers (excimers).[1] While historically limited by extreme hydrophobicity, modern synthetic chemistry has yielded water-soluble derivatives that function as "molecular rulers" and "polarity reporters" in aqueous biological environments.

This guide provides a technical blueprint for selecting, synthesizing, and deploying water-soluble pyrene derivatives. It moves beyond basic fluorescence to advanced ratiometric sensing of membrane dynamics, protein conformation, and nucleic acid hybridization.

Part 1: The Photophysical Engine

To effectively utilize pyrene, one must master its two primary signaling mechanisms. These are not merely "glow" effects but quantitative readouts of the molecular environment.

1. The Ham Effect (Polarity Sensing)

The vibronic fine structure of pyrene monomer emission is highly sensitive to solvent polarity.

-

Mechanism: The symmetry-forbidden

transition is enhanced by asymmetric environments. -

The Metric (

Ratio):- (~373 nm): Intensity increases in polar solvents (water).

- (~384 nm): Relatively insensitive to polarity.

-

Application: A high

ratio (>1.5) indicates an aqueous environment; a low ratio (<1.0) indicates the pyrene is buried in a hydrophobic pocket (e.g., protein core or lipid bilayer).

2. Excimer Formation (Proximity Sensing)

When an excited state pyrene monomer (

-

Spectral Shift: Monomer emits blue (~375-400 nm); Excimer emits broad green (~470-500 nm).

-

Critical Dependency: Excimer formation is diffusion-controlled and distance-dependent (

). It acts as a dynamic ruler for measuring local concentration or membrane viscosity.

Figure 1: The dual-emission pathway of pyrene. The switch from Monomer (Blue) to Excimer (Green) is the fundamental signal transduction mechanism for proximity and viscosity assays.

Part 2: Structural Engineering for Water Solubility

Native pyrene is virtually insoluble in water (

| Derivative Class | Functional Group | Charge | Key Application | Solubility Strategy |

| 1-Pyrenebutyric Acid (PBA) | Carboxylate | Anionic (pH > 5) | Protein conjugation (via NHS/EDC) | pH adjustment (requires basic pH to dissolve) |

| Pyrene-1,3,6,8-tetrasulfonate | Sulfonate | Anionic (Strong) | pH sensing, aqueous tracer | Intrinsic high solubility (highly polar) |

| Trimethylammonium-pyrene | Quaternary Amine | Cationic | DNA/RNA sensing (Electrostatic) | Ionic interaction with water |

| Pyrene-PEG conjugates | Polyethylene Glycol | Neutral | Long-circulation in vivo probes | Steric stabilization & H-bonding |

Part 3: Protocol A - Ratiometric Membrane Fluidity Assay

Objective: Quantify the viscosity of a cell membrane using the monomer/excimer ratio of Pyrenedecanoic Acid (PDA). Why this works: In fluid membranes, PDA molecules diffuse rapidly, colliding to form excimers. In rigid membranes, diffusion is restricted, preserving monomer emission.

Materials

-

Probe: 1-Pyrenedecanoic acid (PDA).

-

Solvent: Anhydrous DMSO (Stock 5 mM).

-

Buffer: HBSS or PBS (pH 7.4).

-

Control: Benzyl alcohol (membrane fluidizer) or Cholesterol (membrane rigidifier).

Step-by-Step Methodology

-

Probe Preparation (Critical Step):

-

Dissolve PDA in DMSO to 5 mM. Note: Store in dark at -20°C. Pyrene is sensitive to photo-oxidation.

-

Self-Validation: Check Absorbance at 340 nm. If the solution is yellow/brown, oxidation has occurred; discard.

-

-

Cell Labeling:

-

Dilute stock into warm culture medium to a final concentration of 5 µM (0.1% DMSO final).

-

Incubate cells for 30–60 minutes at 37°C.

-

Wash: Rinse cells 2x with HBSS to remove non-inserted probe.

-

-

Data Acquisition:

-

Excitation: 340 nm.

-

Emission Scan: 370 nm to 550 nm.

-

Key Points: Record intensity at 377 nm (Monomer,

) and 470 nm (Excimer,

-

-

Calculation:

-

Calculate Ratio (

) = -

Higher

= Higher Fluidity.

-

Figure 2: Workflow for Ratiometric Membrane Fluidity Assay. The wash step is critical to prevent background signal from non-inserted aqueous pyrene.

Part 4: Protocol B - Site-Specific Protein Conjugation

Objective: Covalently attach a pyrene reporter to a protein to monitor conformational changes (e.g., unfolding). Chemistry: 1-Pyrenebutyric acid N-hydroxysuccinimide ester (Pyrene-NHS) reacting with primary amines (Lysine).

Materials

-

Protein: BSA or target protein (1-5 mg/mL) in Carbonate Buffer (pH 8.5). Note: Avoid Tris buffer as it contains amines that compete for the label.

-

Reagent: Pyrene-NHS ester (dissolved in dry DMF).

Step-by-Step Methodology

-

Reaction Setup:

-

Calculate a 10-fold molar excess of Pyrene-NHS over the protein.

-

Add Pyrene-NHS dropwise to the protein solution while stirring.

-

Causality: The high pH (8.5) ensures Lysine residues are deprotonated and nucleophilic.

-

-

Incubation:

-

Incubate for 1 hour at Room Temperature in the dark.

-

-

Purification (Self-Validating Step):

-

Pass the reaction mixture through a Sephadex G-25 desalting column (or dialysis).

-

Validation: The protein band (eluting first) should be fluorescent under UV light. Free pyrene (yellow band) remains in the column.

-

-

Degree of Labeling (DOL) Calculation:

-

Measure Absorbance at 280 nm (

, protein) and 342 nm ( -

Use the formula:

-

Note:

. The 0.17 factor corrects for pyrene absorbance at 280 nm.

-

Part 5: Advanced Sensing - DNA Hybridization

Cationic pyrene derivatives (e.g., pyrene-methylpyridinium) exhibit a unique "switch-on" mechanism with DNA.

-

Free State: In water, cationic pyrenes are quenched by solvent relaxation or aggregation.

-

dsDNA Binding: Upon intercalation into double-stranded DNA, the pyrene is shielded from water and spatially separated from other pyrenes (preventing self-quenching).

-

Result: A massive increase in monomer fluorescence intensity.

-

differentiation: ssDNA often induces electrostatic aggregation (excimer formation or quenching), whereas dsDNA induces intercalation (monomer enhancement), allowing discrimination between the two.

References

-

Mechanisms of Excimer Formation

- Birks, J. B. "Photophysics of Aromatic Molecules." Wiley-Interscience, 1970.

-

Winnik, F. M. "Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media." Chemical Reviews, 1993. Link

-

Membrane Fluidity Protocols

-

DNA Sensing with Cationic Pyrenes

-

Protein Conjugation Techniques

-

Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Membrane fluidity assay kit (fluorescent) (ab189819) | Abcam [abcam.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Quenching of Pyrenylmethyl Tributylphosphonium (PMTP) Fluorescence by Nucleotide Bases

Executive Summary

This technical guide details the photophysical properties, synthesis, and application of (1-Pyrenylmethyl)tributylphosphonium bromide (PMTP) as a fluorescent probe for nucleotide detection. Unlike simple pyrene derivatives, the tributylphosphonium headgroup provides a unique cationic anchor that modulates interaction with DNA backbones through steric bulk and hydrophobicity.

The core mechanism of signal transduction is Photoinduced Electron Transfer (PET) , specifically the quenching of pyrene fluorescence by guanine bases. This guide provides researchers with the protocols necessary to synthesize PMTP, execute quenching assays, and analyze Stern-Volmer kinetics to discriminate between single-stranded (ssDNA) and double-stranded (dsDNA) architectures.

Molecular Architecture & Photophysics

The PMTP Probe

PMTP consists of a pyrene fluorophore tethered to a cationic phosphonium headgroup via a methylene spacer.

-

Fluorophore (Pyrene): Responsible for the long-lived fluorescence (

ns) and sensitivity to microenvironmental polarity. -

Cationic Headgroup (

): The tributylphosphonium group serves two roles:-

Electrostatic Anchor: Binds to the anionic phosphate backbone of polynucleotides.

-

Steric Modulator: The bulky butyl chains prevent deep intercalation into rigid dsDNA helices, favoring interaction with flexible ssDNA or groove binding.

-

The Quenching Mechanism: Photoinduced Electron Transfer (PET)

Fluorescence quenching in this system is not due to energy transfer (FRET) but rather a redox reaction in the excited state. Guanine (G) has the lowest oxidation potential (

Pathway:

-

Excitation: PMTP absorbs light (340 nm), promoting pyrene to its singlet excited state (

). -

Complex Formation: The cationic probe binds electrostatically to the nucleotide.

-

Electron Transfer: An electron is transferred from the Guanine base (Donor) to the excited Pyrene (Acceptor).

-

Charge Recombination: The radical ion pair relaxes to the ground state non-radiatively, resulting in fluorescence quenching.

Mechanism Diagram (DOT):

Figure 1: Kinetic pathway of Photoinduced Electron Transfer (PET) between PMTP and Guanine.

Synthesis of PMTP

Note: Phosphines are sensitive to oxidation. Perform all steps under an inert atmosphere (

Reagents

-

1-(Bromomethyl)pyrene (97%)

-

Tributylphosphine (

) -

Anhydrous Toluene or Benzene

-

Diethyl ether (for precipitation)

Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) for 15 minutes. -

Dissolution: Dissolve 1-(bromomethyl)pyrene (1.0 eq, ~300 mg) in anhydrous toluene (20 mL).

-

Addition: Inject Tributylphosphine (1.2 eq) through a septum using a glass syringe. Caution:

is pyrophoric and has a foul odor. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. The solution may turn slightly cloudy as the salt forms. -

Precipitation: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold diethyl ether. The PMTP bromide salt will precipitate as a white/pale-yellow solid.

-

Purification: Filter the solid under vacuum. Wash three times with cold ether to remove unreacted phosphine.

-

Drying: Dry the product in a vacuum desiccator overnight.

-

Validation: Verify structure via

-NMR (look for pyrene aromatic protons 8.0–8.5 ppm and butyl chain multiplets 0.9–2.5 ppm).

Experimental Framework: Fluorescence Quenching Assay

Buffer Preparation

Prepare a 10 mM Phosphate Buffer (pH 7.0) containing 100 mM NaCl.

-

Why NaCl? Ionic strength controls the electrostatic binding. Low salt promotes binding; high salt (

) releases the probe, verifying the electrostatic nature of the interaction.

Titration Workflow (DOT)

Figure 2: Step-by-step workflow for fluorescence quenching titration.

Measurement Parameters

-

Excitation: 343 nm (Pyrene absorption max).

-

Emission Scan: 360 nm – 550 nm.

-

Slit Widths: 2.5 nm (Ex) / 2.5 nm (Em).

-

Concentration: Fixed PMTP concentration (

). Titrate Nucleotide (

Critical Correction: Inner Filter Effect (IFE)

Nucleotides absorb UV light. At 343 nm, high concentrations of DNA will absorb the excitation light before it reaches the PMTP. You must correct the observed fluorescence (

Data Analysis: Stern-Volmer Kinetics[1][2][3][4]

To quantify the quenching efficiency, plot

The Stern-Volmer Equation

- : Fluorescence intensity without quencher.

- : Fluorescence intensity with quencher.[1][2][3][4]

-

: Stern-Volmer quenching constant (

Interpreting the Constants ( )

The magnitude of

| Nucleotide | Relative | Interpretation |

| dGMP (Guanine) | High | Strong PET quenching. Formation of charge-transfer complex. |

| dAMP (Adenine) | Low/Negligible | High oxidation potential prevents electron transfer. |

| dTMP (Thymine) | Low | No effective redox pathway. |

| dCMP (Cytosine) | Low | No effective redox pathway. |

Static vs. Dynamic Quenching[2][4]

-

Dynamic: Linear plot.[1][3][6][7] Quenching occurs via collision.[1]

-

Static (PMTP Behavior): Often shows upward curvature in plots due to ground-state complex formation (sphere of action).

-

Modified Equation for Static Quenching:

Where

-

Applications: ssDNA vs. dsDNA Discrimination

PMTP exhibits a unique selectivity based on DNA topology.

-

Single-Stranded DNA (ssDNA):

-

Binding Mode: External electrostatic binding + Partial intercalation.

-

Result: High exposure to bases. If the sequence contains Guanine, Strong Quenching occurs.

-

Excimer Formation: On flexible ssDNA templates, multiple PMTP molecules can cluster, leading to a broad "excimer" emission band at ~480 nm.

-

-

Double-Stranded DNA (dsDNA):

-

Binding Mode: Groove binding (Major/Minor groove).

-

Steric Hindrance: The tributyl chains are too bulky to allow the pyrene to fully intercalate between the tight base pairs of dsDNA.

-

Result: The pyrene is held at a distance from the bases. Reduced Quenching compared to ssDNA.

-

Diagnostic Utility: By monitoring the ratio of Monomer (376 nm) to Excimer (480 nm) emission, or the total quenching efficiency, PMTP can be used to detect DNA hybridization or strand separation.

References

-

Jones, G. R., et al. (1990).[8] "The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides." Photochemistry and Photobiology.

-

Seidel, C. A., et al. (1996). "Nucleobase-specific quenching of fluorescent dyes: 1. Nucleobase one-electron redox potentials and their correlation with static and dynamic quenching efficiencies." Journal of Physical Chemistry.

-

Netzel, T. L., et al. (1995). "Direct observation of photoinduced electron transfer in pyrene-labeled DNA." Journal of the American Chemical Society.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for Stern-Volmer kinetics and IFE correction).

Sources

- 1. edinst.com [edinst.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quenching and dequenching of pyrene fluorescence by nucleotide monophosphates in cationic micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for DNA Titration with Pyrenylmethyl Tributylphosphonium (PMTBP)

Abstract & Core Principle

This application note details the protocol for characterizing DNA interactions using (1-pyrenylmethyl)tributylphosphonium bromide (PMTBP) . Unlike standard intercalators (e.g., Ethidium Bromide) that function as simple "turn-on" probes, PMTBP is a dual-mode, environmentally sensitive fluorophore .

Its utility lies in its ability to distinguish between electrostatic external binding and hydrophobic intercalation through a spectral shift:

-

External Binding (Phosphate Backbone): High local concentration of PMTBP on the anionic backbone facilitates excimer formation (broad emission ~480 nm).

-

Intercalation: Isolation of the pyrene moiety between base pairs prevents excimer formation, resulting in monomer emission (sharp peaks ~378/398 nm) or quenching (specifically by Guanine residues via charge transfer).

This protocol provides a ratiometric method to determine binding constants (

Mechanistic Theory

To interpret the titration data correctly, one must understand the thermodynamic equilibrium governed by ionic strength and DNA sequence.

The PMTBP Signaling Switch

The phosphonium cation (

-

Low Ionic Strength (<10 mM Na⁺): Electrostatic forces dominate. PMTBP aggregates along the backbone. The close proximity of pyrene heads allows excited-state dimers (excimers) to form.

-

High Ionic Strength (>100 mM Na⁺): Sodium cations compete for backbone sites. PMTBP is forced to intercalate (insert) into the hydrophobic stack to stabilize. Intercalation spatially isolates the pyrene, collapsing the excimer band and restoring monomer fluorescence (unless quenched by G-C pairs).

Pathway Diagram

The following diagram illustrates the competitive equilibrium and optical readouts.

Figure 1: State transition of PMTBP upon DNA binding. The fluorescence output acts as a logical gate dependent on binding mode and sequence context.

Materials & Reagents

Reagents

| Reagent | Specification | Critical Note |

| PMTBP | (1-pyrenylmethyl)tributylphosphonium bromide | Synthesize or source high-purity (>98%). Store in dark at -20°C. |

| DNA Stock | Calf Thymus DNA (ct-DNA) or Synthetic Polynucleotides (poly[dA-dT], poly[dG-dC]) | Must be protein-free ( |

| Buffer A (Low Salt) | 5 mM Tris-HCl, 2 mM NaCl, pH 7.2 | Promotes external binding/excimer. |

| Buffer B (High Salt) | 5 mM Tris-HCl, 200 mM NaCl, pH 7.2 | Promotes intercalation/monomer. |

| Methanol/DMSO | Spectroscopic Grade | For initial PMTBP stock solubilization. |

Equipment

-

Spectrofluorometer: Capable of scanning 350–600 nm; temperature controlled at 25°C.

-

UV-Vis Spectrophotometer: For determining accurate DNA concentration (

per base). -

Quartz Cuvettes: 1 cm path length (4 clear sides preferred for fluorescence).

Experimental Protocol

Phase 1: Preparation of Stock Solutions

-

PMTBP Stock (1 mM): Dissolve PMTBP in a minimal volume of Methanol or DMSO, then dilute with Milli-Q water .

-

Validation: Check Absorbance at 342 nm.

(verify against batch certificate).

-

-

DNA Stock (2 mM bp): Dissolve DNA in Buffer A. Sonicate briefly if viscosity is too high. Determine concentration spectrophotometrically.

Phase 2: Spectrofluorometric Titration

Objective: Keep [PMTBP] constant to avoid inner-filter effects from the probe itself, while varying [DNA].

-

Baseline Scan:

-

Add 2.0 mL of Buffer (A or B depending on mode of interest) to the cuvette.

-

Add PMTBP to a final concentration of 1–5 µM (keep absorbance < 0.05 at excitation wavelength to ensure linear fluorescence).

-

Excitation: 342 nm.

-

Emission Scan: 360 nm to 600 nm.

-

Result: You should see characteristic pyrene monomer peaks (~376 nm, ~396 nm).

-

-

Titration Steps:

-

Sequentially add aliquots of DNA Stock (e.g., 2 µL, 5 µL, 10 µL...).

-

Mix by inversion (do not introduce bubbles).

-

Allow 2 minutes for equilibration at 25°C.

-

Record Emission Spectrum after each addition.[1]

-

Continue until saturation is reached (no further change in spectra).

-

-

Correction:

-

Correct fluorescence intensity (

) for dilution volume:

-

Data Analysis & Calculation

Qualitative Assessment

-

Rise in 480 nm (Broad): Indicates external binding and excimer formation.

-

Rise in 378/398 nm (Sharp): Indicates intercalation into AT-rich regions (monomer environment).

-

Decrease in overall intensity: Indicates intercalation into GC-rich regions (quenching).

Quantitative Binding Parameters (McGhee-von Hippel)

For intercalators, the Scatchard plot is often insufficient due to neighbor exclusion effects. Use the McGhee-von Hippel (MvH) equation:

- : Moles of bound probe / Moles of DNA base pairs.

-

: Concentration of free probe (Calculated from

- : Intrinsic binding constant.

- : Binding site size (base pairs per probe).

Step-by-Step Calculation:

-

Determine Fractional Binding (

): -

Calculate

and -

Fit: Plot

vs.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| No Excimer (480nm) seen | Ionic strength too high | Ensure [NaCl] < 10 mM. High salt screens the phosphate backbone, preventing probe aggregation. |

| Precipitation | [PMTBP] too high | Pyrene is hydrophobic. Do not exceed 10 µM probe concentration. |

| Inner Filter Effect | DNA Absorbance high | If DNA stock absorbs significantly at 342 nm (rare, but possible with contaminants), apply inner filter correction factor: |

| Photobleaching | High intensity excitation | Pyrene is susceptible. Use narrow slit widths (2.5 nm) and minimize shutter open time. |

References

-

Jones, G. R., Oliveira, M. E., & Cundall, R. B. (1990). The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides.[2] Photochemistry and Photobiology, 52(3), 451–460.[2] [Link]

-

Maçôas, E. M., et al. (2004). Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides.[3] Photochemistry and Photobiology, 79(3), 233-241. [Link]

-

McGhee, J. D., & von Hippel, P. H. (1974). Theoretical aspects of DNA-protein interactions: co-operative and non-co-operative binding of large ligands to a one-dimensional homogeneous lattice. Journal of Molecular Biology, 86(2), 469–489. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence studies of the interaction of pyrenylmethyl tributylphosphonium bromide with double-strand polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Probing Molecular Interactions and Microenvironments with Time-Resolved Fluorescence of Pyrenylmethyl Tributylphosphonium

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of time-resolved fluorescence spectroscopy (TRFS) using Pyrenylmethyl tributylphosphonium (PMTP). Pyrene and its derivatives are powerful fluorescent probes due to their unique photophysical properties, including a long excited-state lifetime, high fluorescence quantum yield, and the characteristic formation of an excited-state dimer known as an excimer.[1][2][3][4] The tributylphosphonium moiety imparts water solubility and specific binding capabilities, making PMTP an ideal probe for studying biological systems and other complex molecular environments.[5] This guide will delve into the fundamental principles of fluorescence, provide detailed protocols for TRFS measurements, and explain the interpretation of fluorescence lifetime and anisotropy data to elucidate information about the probe's local environment, such as viscosity, polarity, and molecular binding interactions.

Introduction: The Power of Pyrene-Based Probes

Pyrene is a polycyclic aromatic hydrocarbon renowned for its distinctive photophysical characteristics. When a pyrene molecule absorbs a photon, it is promoted to an excited singlet state. From this state, it can relax by emitting a photon (fluorescence) from its monomeric form, typically showing structured emission peaks between 370-400 nm.[6] However, if an excited-state pyrene monomer encounters a ground-state monomer within its fluorescence lifetime, they can form a transient excited-state dimer, or "excimer," which emits a broad, structureless band at a longer wavelength, typically around 470-485 nm.[7][8][9]

The formation of the excimer is a diffusion-controlled process, making the ratio of excimer-to-monomer fluorescence intensity (IE/IM) highly sensitive to local concentration, viscosity, and mobility.[10][11][12] Furthermore, pyrene boasts a long fluorescence lifetime (tens to hundreds of nanoseconds), which provides a wide temporal window to observe dynamic processes like quenching or changes in rotational motion.[1][7][13]

Pyrenylmethyl tributylphosphonium (PMTP) leverages these properties by attaching the pyrene fluorophore to a tributylphosphonium cation. This functionalization provides two key advantages:

-

Aqueous Solubility: The phosphonium salt structure makes PMTP soluble in aqueous buffers, which is critical for biological applications.

-

Binding Affinity: The positive charge facilitates interactions with negatively charged macromolecules, such as polynucleotides (DNA, RNA), making it an excellent probe for studying nucleic acid structure and binding events.[5]

Time-resolved fluorescence spectroscopy (TRFS) is the ideal technique to harness the full potential of PMTP, as it directly measures the fluorescence lifetime—the average time the molecule spends in the excited state. This parameter is sensitive to dynamic interactions with the environment, such as quenching and energy transfer, which may not be apparent in steady-state fluorescence measurements alone.[14]

Fundamental Principles of Time-Resolved Fluorescence

The Jablonski Diagram

The processes of light absorption and emission are best visualized using a Jablonski diagram.[15][16][17][18] Upon absorbing a photon of appropriate energy, an electron is promoted from the ground electronic state (S0) to a higher vibrational level of an excited singlet state (S1 or S2). This process is virtually instantaneous (femtoseconds).[15] The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the S1 state through processes called internal conversion and vibrational relaxation (picoseconds).[15][18] From the S1 state, the molecule can return to the ground state via several pathways.

Caption: A simplified Jablonski diagram illustrating key photophysical transitions.

Fluorescence Lifetime and Decay

In the absence of interfering processes, the fluorescence intensity, I(t), decays exponentially over time after a brief pulse of excitation light:

I(t) = I0 * e-t/τ

where I0 is the initial intensity and τ is the fluorescence lifetime. The lifetime is characteristic of a fluorophore in a specific environment. In practice, fluorescence decays are often more complex and are fitted to a sum of exponential components:

I(t) = Σ αi * e-t/τi

where αi is the pre-exponential factor for each lifetime component τi. This multi-exponential decay can indicate that the probe exists in multiple different environments or is subject to complex quenching processes.[19][20]

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity. It can be static or dynamic.

-

Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This process reduces the number of fluorophores available for excitation and thus decreases fluorescence intensity, but it does not affect the fluorescence lifetime of the uncomplexed fluorophores.[21]

-

Dynamic (Collisional) Quenching: An excited-state fluorophore is deactivated upon collision with a quencher molecule. This process provides an additional non-radiative decay pathway, which shortens the fluorescence lifetime.[22] The relationship is described by the Stern-Volmer equation:

τ0 / τ = 1 + kqτ0[Q]

where τ0 and τ are the lifetimes in the absence and presence of the quencher [Q], respectively, and kq is the bimolecular quenching rate constant. Time-resolved fluorescence is uniquely capable of distinguishing between static and dynamic quenching.

Application: Probing Nucleic Acid Interactions with PMTP

A primary application of PMTP is to study its binding to single-stranded and double-stranded polynucleotides.[5] The positively charged phosphonium group promotes association with the negatively charged phosphate backbone, while the pyrene moiety can interact with the nucleic acid bases.

Binding Modes of PMTP with Polynucleotides[5]

| Binding Mode | Description | Expected Photophysical Change |

|---|---|---|

| External Ionic Binding | PMTP associates with the exterior of the polynucleotide, driven by electrostatic interactions. This can bring multiple PMTP molecules into close proximity. | - Formation of PMTP excimers, visible as a broad emission peak around 480 nm.- Potential for a shorter lifetime component due to self-quenching. |

| Intercalation | The planar pyrene ring inserts itself between the stacked bases of the nucleic acid. This is a more specific and rigid binding mode. | - Significant increase in fluorescence anisotropy due to restricted rotational motion.- Quenching of fluorescence if a charge-transfer complex forms with bases like guanine.- A distinct, often shorter, fluorescence lifetime component associated with the intercalated state. |

| Partial Intercalation | The pyrene moiety partially inserts into the base stack, resulting in a less constrained environment than full intercalation. | - Intermediate changes in fluorescence anisotropy and lifetime. |

By measuring changes in the fluorescence decay kinetics and time-resolved anisotropy, one can quantify the populations of different bound states and deduce the nature of the interaction.

Detailed Protocol: Time-Resolved Fluorescence of PMTP

This protocol describes a typical experiment to measure the fluorescence decay of PMTP in solution, for instance, in the presence of a quencher or a binding partner like single-stranded DNA. The method described is Time-Correlated Single Photon Counting (TCSPC), which offers excellent sensitivity and time resolution.[23]

Experimental Workflow Diagram

Caption: Experimental workflow for a time-resolved fluorescence quenching study.

Materials and Reagents

-

Pyrenylmethyl tributylphosphonium (PMTP)

-

Buffer solution (e.g., 10 mM Tris-HCl, 0.2 M NaCl, pH 7.4)

-

Binding partner (e.g., single-stranded calf thymus DNA) or quencher (e.g., potassium iodide, KI)

-

Quartz cuvettes (1 cm path length)

-

TCSPC Spectrofluorometer

Step-by-Step Protocol

Part A: Sample Preparation

-

Prepare a 1 mM stock solution of PMTP in the chosen buffer. Protect from light to prevent photobleaching.

-

Prepare a stock solution of the binding partner or quencher. For example, a 1 mg/mL solution of ssDNA in the same buffer.

-

Prepare a series of experimental samples. In a set of cuvettes, maintain a constant final concentration of PMTP (e.g., 5 µM) while varying the concentration of the binding partner or quencher. Include a "probe only" control sample.

-

Causality Note: Keeping the probe concentration low and constant is crucial to minimize self-quenching and ensure that observed changes are due to interactions with the titrant.

-

Part B: Instrument Setup and Data Acquisition

-

Turn on and warm up the TCSPC system. This typically includes a pulsed light source (e.g., a pulsed diode laser or a flash lamp), monochromators, and a single-photon sensitive detector (e.g., a photomultiplier tube, PMT).[2][24]

-

Set the excitation wavelength. For pyrene, an excitation wavelength of ~340-344 nm is effective, targeting a strong absorption band.[8]

-

Set the emission wavelength. To study the PMTP monomer, set the emission monochromator to ~375 nm or ~395 nm, corresponding to vibronic peaks. To study the excimer, set it to ~480 nm.

-

Measure the Instrument Response Function (IRF). Fill a cuvette with a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer in water) and place it in the sample holder. Acquire data at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detection system.[25]

-

Acquire Fluorescence Decay Data. Replace the IRF sample with your control (PMTP only) sample. Adjust the collection parameters (e.g., collection time, peak photon count) to achieve a decay curve with good statistics (typically aiming for 10,000 counts in the peak channel).

-

Repeat the acquisition for each sample in your series.

Part C: Data Analysis

-

Load the IRF and a sample decay curve into a suitable fluorescence decay analysis software.[19][27]

-

Perform deconvolution. The software will use an iterative reconvolution algorithm to find the exponential decay parameters that, when convoluted with the IRF, provide the best fit to the experimental data.[20][26]

-

Determine the best-fit model. Start by fitting the decay of the "probe only" sample to a single exponential model. Assess the quality of the fit by examining the weighted residuals and the chi-squared (χ²) value. If the fit is poor (χ² > 1.2 and non-random residuals), try a two- or three-exponential model.

-

Causality Note: A multi-exponential decay for the free probe could indicate impurities or probe aggregation. For PMTP interacting with DNA, a multi-exponential decay is expected, with each component corresponding to a different population (e.g., free, externally bound, intercalated).[5]

-

-

Analyze the series. Fit the decay curves for all samples in the series using the appropriate model. Tabulate the resulting lifetimes (τi) and their corresponding amplitudes (αi).

-

Interpret the results. For a quenching experiment, plot τ0/τ versus quencher concentration to generate a Stern-Volmer plot. For a binding experiment, analyze how the lifetimes and amplitudes of the different components change as a function of DNA concentration.

Conclusion

Pyrenylmethyl tributylphosphonium is a versatile and highly informative fluorescent probe for studying molecular interactions in aqueous environments. Its unique photophysical properties, particularly its long fluorescence lifetime and capacity for excimer formation, make it an ideal candidate for time-resolved fluorescence studies. By carefully measuring and analyzing fluorescence decay kinetics, researchers can gain deep insights into processes such as molecular binding, quenching, and the micro-viscosity of the probe's local environment. The protocols and principles outlined in this guide provide a robust framework for employing PMTP to address complex questions in chemistry, biology, and materials science.

References

- ResearchGate. (n.d.). Synthesis of a dual-emissive pyrene-based fluorescent probe for imaging intracellular viscosity | Request PDF.

- Yguerabide, J., & Yguerabide, E. E. (2001). Pyrene binary probes for unambiguous detection of mRNA using time-resolved fluorescence spectroscopy. PMC.

- ResearchGate. (n.d.). Using Pyrene Excimer Fluorescence To Probe the Interactions between Viscosity Index Improvers and Waxes Present in Automotive Oil.

- Gulin, M., et al. (2023).

- Duhamel, J., et al. (2017). Using Pyrene Excimer Fluorescence To Probe the Interactions between Viscosity Index Improvers and Waxes Present in Automotive Oil. Macromolecules.

- Lizarazo, L. M., et al. (2005). Methods for analysis of time-resolved fluorescence data.

- (2025). Data Analysis Methods in Time-Resolved Fluorescence Spectroscopy: A Tutorial Review.

- Edinburgh Instruments. (2021). Perrin-Jablonski Diagram.

- ResearchGate. (n.d.). Time-resolved fluorescence spectra of Py-BP-R2 with and without target....

- Steinkamp, J. A., & Crissman, H. A. (1993). Time-resolved fluorescence-decay measurement and analysis on single cells by flow cytometry. Optica Publishing Group.

- Garland, W., et al. (1996). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution.

- Eaton, D. F. (1990). RECOMMENDED METHODS FOR FLUORESCENCE DECAY ANALYSIS.

- American Chemical Society. (2017). Using Pyrene Excimer Fluorescence To Probe the Interactions between Viscosity Index Improvers and Waxes Present in Automotive Oil | Macromolecules.

- University of California, Berkeley. (2017). Time Resolved Fluorescence Spectroscopy.

- Semantic Scholar. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies.

- ResearchGate. (n.d.). Simplified Jablonski diagram: fluorescence (Fluo.) is an emission from....

- HORIBA. (n.d.). What is the Jablonski Diagram?.

- ResearchGate. (2025). Time-resolved emission spectroscopy of pyrene derivatives | Request PDF.

- ResearchGate. (2025). Use of pyrene as a luminescence indicator of the viscosity of model and biological membranes.

- Wikipedia. (n.d.). Jablonski diagram.

- Wang, Y., et al. (2022).

- Evident Scientific. (n.d.). Jablonski Energy Diagram.

- Emura, T., et al. (2021). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Chemical Science.

- Li, Y., et al. (2019). PN-Containing Pyrene Derivatives: Synthesis, Structure, and Photophysical Properties. Inorganic Chemistry.

- ResearchGate. (2026). Sensing the Hydrophobicity of Ionic Liquids by Using Pyrene.

- (2025). Photophysical Properties and Metal Ion Sensing of a Pyrene-Based Liquid Crystalline Dimer.

- ETH Zurich. (n.d.). Fluorescence Quenching.

- ResearchGate. (2026). Experimental and Theoretical Studies of the Photophysical Properties of 2-and 2,7-Functionalized Pyrene Derivatives | Request PDF.

- Mo, G. C. H., et al. (2020). Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. PMC.

- BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements.

- Royal Society of Chemistry. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry.

- Wu, C., et al. (2025). Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. PubMed.

- Beck, T., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv.

- Ghorai, A., et al. (2025). A pyrene-based fluorescent sensor for the discrimination and estimation of hydrazine and hydrogen sulfide and its application in assessing food spoilage. PubMed.

- MDPI. (2025). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+. MDPI.

- Jones, G. C., et al. (1988). The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides. PubMed.

- Google Patents. (n.d.). CN103275125A - Preparation method of tributyltetradecylphosphonium chloride.

- ChemicalBook. (n.d.). Tributylphosphine synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The interactions of pyrenylmethyl tributylphosphonium bromide with single strand polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrene binary probes for unambiguous detection of mRNA using time-resolved fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. edinst.com [edinst.com]

- 16. horiba.com [horiba.com]

- 17. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 18. Jablonski Energy Diagram [evidentscientific.com]

- 19. Data Analysis Methods in Time-Resolved Fluorescence Spectroscopy: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. chem.uzh.ch [chem.uzh.ch]

- 23. biorxiv.org [biorxiv.org]

- 24. bmglabtech.com [bmglabtech.com]

- 25. Time-resolved fluorescence-decay measurement and analysis on single cells by flow cytometry [opg.optica.org]

- 26. Methods for analysis of time-resolved fluorescence data | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 27. mdpi.com [mdpi.com]

Monitoring DNA Hybridization with Pyrenylmethyl Tributylphosphonium: An In-depth Technical Guide

Introduction: Unveiling DNA Dynamics with a Versatile Fluorescent Probe

In the intricate world of molecular biology and drug development, the ability to monitor DNA hybridization in real-time and with high sensitivity is paramount. Pyrenylmethyl tributylphosphonium (PMTP) emerges as a powerful tool in this domain. As a water-soluble, cationic pyrene derivative, PMTP exhibits unique fluorescence properties upon interaction with nucleic acids, offering a homogenous, non-covalent labeling strategy for studying DNA structure and dynamics.[1][2] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing PMTP to monitor DNA hybridization, tailored for researchers, scientists, and professionals in drug development.

The core of this technique lies in the environment-sensitive fluorescence of the pyrene moiety.[3] In aqueous solution, PMTP exists as a monomer and emits a characteristic structured fluorescence spectrum. However, upon interaction with DNA, its photophysical properties are significantly altered. PMTP can bind to DNA through two primary modes: external ionic binding and intercalation between base pairs.[1][2] These distinct binding modes, coupled with the quenching effects of specific nucleotide bases, provide a nuanced readout of DNA hybridization state.

The Underlying Science: Mechanism of PMTP-DNA Interaction

The fluorescence of PMTP is intricately linked to its proximity to DNA bases. Guanine, thymine, and cytosine residues are effective quenchers of PMTP fluorescence, while adenine does not exhibit a significant quenching effect.[1][4] This base-specific quenching is a key principle for designing hybridization assays.